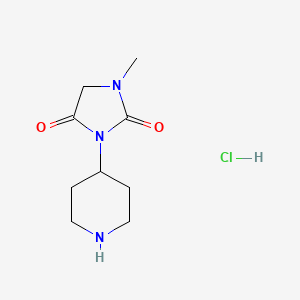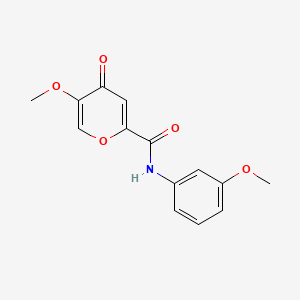
1-(3-Ethynylpyridin-2-yl)-4-methylpiperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Ethynylpyridin-2-yl)-4-methylpiperazine dihydrochloride is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with an ethynyl group at the 3-position and a piperazine ring substituted with a methyl group, forming a dihydrochloride salt. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
準備方法
The synthesis of 1-(3-Ethynylpyridin-2-yl)-4-methylpiperazine dihydrochloride typically involves multi-step organic synthesis techniques. One common method includes the following steps:
Formation of the Ethynylpyridine Intermediate: The starting material, 2-bromopyridine, undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst to form 3-ethynylpyridine.
Piperazine Substitution: The 3-ethynylpyridine is then reacted with 1-methylpiperazine under basic conditions to form 1-(3-ethynylpyridin-2-yl)-4-methylpiperazine.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
1-(3-Ethynylpyridin-2-yl)-4-methylpiperazine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl-containing derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Cyclization: The ethynyl group can participate in cyclization reactions to form fused ring systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(3-Ethynylpyridin-2-yl)-4-methylpiperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
作用機序
The mechanism of action of 1-(3-Ethynylpyridin-2-yl)-4-methylpiperazine dihydrochloride involves its interaction with specific molecular targets. The ethynyl group can act as a reactive site for binding to enzymes or receptors, while the piperazine ring can enhance the compound’s solubility and bioavailability. The compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target.
類似化合物との比較
Similar compounds to 1-(3-Ethynylpyridin-2-yl)-4-methylpiperazine dihydrochloride include:
1-(3-Ethynylpyridin-2-yl)piperazine: Lacks the methyl group on the piperazine ring, which may affect its reactivity and biological activity.
4-Methylpiperazine derivatives: These compounds have similar structural features but may differ in their substitution patterns on the pyridine ring.
Ethynyl-substituted pyridines: These compounds share the ethynyl group but may have different substituents on the piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H17Cl2N3 |
|---|---|
分子量 |
274.19 g/mol |
IUPAC名 |
1-(3-ethynylpyridin-2-yl)-4-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C12H15N3.2ClH/c1-3-11-5-4-6-13-12(11)15-9-7-14(2)8-10-15;;/h1,4-6H,7-10H2,2H3;2*1H |
InChIキー |
IFEDDBJZYNZPKN-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)C#C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


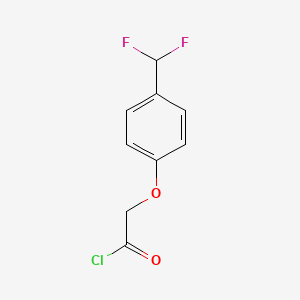
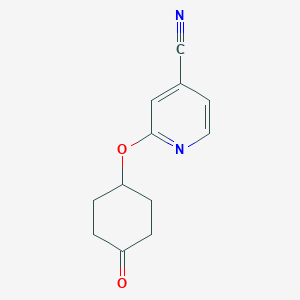


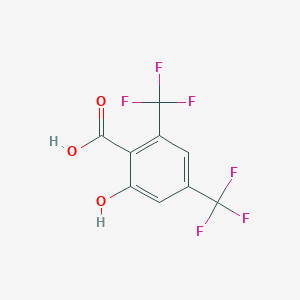
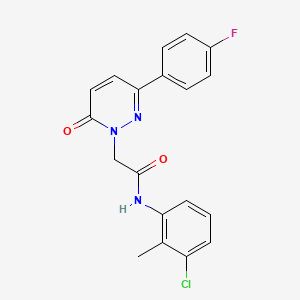
![6-Trifluoromethyl-1H-imidazo[4,5-B]pyridine-2-carbaldehyde](/img/structure/B14867882.png)
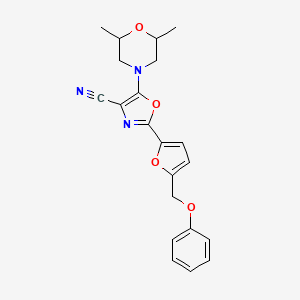
![N-methyl-1-(7-oxaspiro[3.5]nonan-2-yl)methanamine](/img/structure/B14867891.png)
![4-methyl-N-[(2E)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline hydrobromide](/img/structure/B14867902.png)
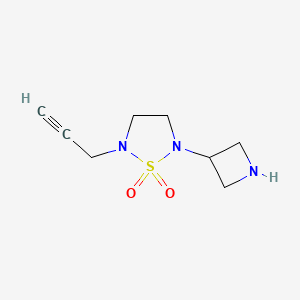
![2-amino-N-(3-methylbutyl)-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B14867911.png)
